Product packaging for Duocarmazine(Cat. No.:CAS No. 1345681-58-4)

Duocarmazine

Cat. No.: B3181833
CAS No.: 1345681-58-4
M. Wt: 1331.8 g/mol
InChI Key: RFQYSAASDBNNDZ-UCGHAGIGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Antibody-Drug Conjugates (ADCs) in Targeted Therapeutics

Antibody-Drug Conjugates (ADCs) represent a sophisticated class of therapeutic agents engineered for the targeted treatment of cancer. These complex molecules combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. creative-diagnostics.com The fundamental principle of an ADC is to deliver a highly potent payload directly to cancer cells while minimizing exposure to healthy tissues, thereby widening the therapeutic window compared to conventional chemotherapy. aacrjournals.org

An ADC is composed of three primary components:

A monoclonal antibody designed to bind to a specific antigen that is overexpressed on the surface of tumor cells.

A highly potent cytotoxic agent, often referred to as the "payload."

A chemical linker that connects the antibody to the payload.

ADC ComponentFunction
Monoclonal AntibodyProvides specificity by targeting antigens overexpressed on tumor cells.
Cytotoxic PayloadA highly potent drug that induces apoptosis or cell cycle arrest upon release inside the target cell.
Chemical LinkerConnects the payload to the antibody, designed to be stable in circulation but cleavable under specific conditions within the target cell.

Overview of Vc-seco-DUBA as a Linker-Drug System within ADCs

Vc-seco-DUBA is a technologically advanced linker-drug system designed for use in ADCs. medchemexpress.com It consists of a cleavable valine-citrulline (Vc) linker attached to a seco-duocarmycin (seco-DUBA) payload. creative-biolabs.combyondis.com This combination is engineered to ensure the payload remains inactive and stably attached to the antibody while in systemic circulation, only to be released and activated upon internalization into a target cancer cell. byondis.com

The valine-citrulline (Vc) linker is a dipeptide motif that is a well-established substrate for lysosomal proteases, such as cathepsin B, which are abundant within cancer cells. aacrjournals.orgiris-biotech.deaacrjournals.org This enzymatic susceptibility allows for the precise release of the payload following ADC internalization. iris-biotech.de The Vc linker is often used with a p-aminobenzyloxycarbonyl (PABC) spacer, which acts as a self-immolative unit that decomposes after peptide cleavage to ensure the complete and traceless release of the drug. aacrjournals.orgresearchgate.net

The payload, seco-DUBA , is a synthetic prodrug form of duocarmycin, a class of highly potent DNA alkylating agents. byondis.comresearchgate.net In its "seco" or ring-opened form, the molecule is inactive. aacrjournals.org After the Vc linker is cleaved by intracellular proteases, the released seco-DUBA undergoes a spontaneous intramolecular cyclization reaction to form its active, cyclopropane-containing structure. aacrjournals.orgresearchgate.net This activated duocarmycin then exerts its cytotoxic effect by binding to the minor groove of DNA and irreversibly alkylating adenine (B156593) bases, which disrupts the DNA architecture and leads to cell death. creative-diagnostics.comnih.govmdpi.com This activation mechanism, which is dependent on linker cleavage, is a critical design feature that minimizes off-target toxicity. aacrjournals.org

ComponentDescriptionFunction in the ADC
Vc (Valine-Citrulline)A dipeptide-based, enzymatically cleavable linker.Remains stable in plasma but is cleaved by lysosomal proteases (e.g., cathepsin B) inside the target cell to initiate payload release. aacrjournals.org
seco-DUBAA synthetic, inactive prodrug form of a duocarmycin analog.Serves as the cytotoxic payload. It is activated via spirocyclization only after its release from the linker, whereupon it alkylates DNA to kill the cancer cell. aacrjournals.orgmedchemexpress.com

Historical Development and Evolution of Duocarmycin-Based Payloads in ADCs

The duocarmycins are a family of natural products first isolated from Streptomyces bacteria in the 1970s and 1980s. byondis.comchemrxiv.orgnih.gov These compounds immediately garnered significant interest due to their exceptionally high cytotoxic potency, demonstrating activity at picomolar concentrations. chemrxiv.orgresearchgate.net Their mechanism involves binding to the DNA minor groove and causing sequence-selective alkylation, a mode of action effective against both dividing and non-dividing cells. creative-diagnostics.comnih.gov

In the late 20th century, synthetic analogs such as adozelesin (B1194604) and bizelesin (B1683896) were advanced into clinical trials as standalone chemotherapeutic agents. chemrxiv.orgacs.org However, these early efforts were largely discontinued (B1498344) due to a narrow therapeutic index and significant toxicities observed in clinical studies. creative-diagnostics.comchemrxiv.org The very potency that made duocarmycins attractive also made them too toxic for systemic administration. creative-diagnostics.com

The advent of ADC technology in the 2010s provided a new opportunity for this class of molecules. acs.orgnih.gov Researchers recognized that the high potency of duocarmycins made them ideal candidates for ADC payloads, where their toxicity could be precisely directed to tumor cells. researchgate.netnih.gov This led to the development of new synthetic strategies to create duocarmycin analogs specifically designed for conjugation to antibodies. nih.gov A key innovation was the creation of prodrug forms, such as seco-duocarmycin, which are chemically stable and biologically inactive until cleaved from the linker within the target cell. aacrjournals.orgnih.gov This "off-to-on" bioactivity switch is a crucial feature that enables the use of these ultra-potent compounds in modern ADCs like those utilizing the Vc-seco-DUBA system. researchgate.net

EraKey DevelopmentsOutcome
1970s-1980sIsolation of natural duocarmycins from Streptomyces. byondis.comnih.govDiscovery of a new class of highly potent DNA alkylating agents.
1990s-2000sDevelopment of synthetic analogs (e.g., adozelesin, bizelesin) for use as standalone chemotherapy. chemrxiv.orgacs.orgClinical trials were largely discontinued due to high systemic toxicity and a narrow therapeutic window. creative-diagnostics.comchemrxiv.org
2010s-PresentRe-engineering of duocarmycins as ADC payloads, leading to the design of stable prodrug forms like seco-DUBA. chemrxiv.orgacs.orgSuccessful incorporation into ADC platforms, harnessing their high potency for targeted cancer therapy. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C65H75ClN12O17 B3181833 Duocarmazine CAS No. 1345681-58-4

Properties

IUPAC Name

[(1S)-1-(chloromethyl)-3-[6-[(4-hydroxybenzoyl)amino]imidazo[1,2-a]pyridine-2-carbonyl]-9-methyl-1,2-dihydrobenzo[e]indol-5-yl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-[2-(2-hydroxyethoxy)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H75ClN12O17/c1-39(2)57(73-63(88)93-32-31-92-29-26-77-53(81)20-21-54(77)82)60(85)72-48(9-6-22-68-62(67)87)59(84)69-44-14-10-41(11-15-44)38-94-64(89)74(4)23-24-75(25-28-91-30-27-79)65(90)95-51-33-50-56(55-40(3)7-5-8-47(51)55)43(34-66)35-78(50)61(86)49-37-76-36-45(16-19-52(76)71-49)70-58(83)42-12-17-46(80)18-13-42/h5,7-8,10-21,33,36-37,39,43,48,57,79-80H,6,9,22-32,34-35,38H2,1-4H3,(H,69,84)(H,70,83)(H,72,85)(H,73,88)(H3,67,68,87)/t43-,48+,57+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQYSAASDBNNDZ-UCGHAGIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC3=C2C(CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)O)CCl)OC(=O)N(CCN(C)C(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)OCCOCCN8C(=O)C=CC8=O)CCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C(=CC3=C2[C@@H](CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)O)CCl)OC(=O)N(CCN(C)C(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)OCCOCCN8C(=O)C=CC8=O)CCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H75ClN12O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345681-58-4
Record name Duocarmazine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345681584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-((2S,5S)-13-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-isopropyl-4,7-dioxo-2-(3-ureidopropyl)-8,11-dioxa-3,6-diazatridecanamido)benzyl (2-(((((S)-1-(chloromethyl)-3-(6-(4-hydroxybenzamido)imidazo[1,2-a]pyridine-2-carbonyl)-9-methyl-2,3-dihydro-1H-benzo[e]indol-5-yl)oxy)carbonyl)(2-(2-hydroxyethoxy)ethyl)amino)ethyl)(methyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DUOCARMAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY9HDN3I6S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Architecture and Rational Design of Vc Seco Duba

Structural Dissection of the Vc-seco-DUBA Conjugate

The Vc-seco-DUBA conjugate is a multi-component system, each part meticulously chosen and integrated to ensure stability in circulation and potent cytotoxicity upon internalization into target cancer cells. The key components include a dipeptide linker, a DNA-alkylating payload, and a self-eliminating module.

The Valine-Citrulline (vc) dipeptide is a critical component of the linker system, designed to be selectively cleaved by lysosomal proteases. This dipeptide sequence is recognized as a substrate by enzymes such as cathepsin B, which are abundant in the lysosomal compartment of cells. creative-biolabs.comresearchgate.net The vc linker's design ensures that the ADC remains stable in the systemic circulation, preventing the premature release of the cytotoxic payload and reducing off-target toxicity. glpbio.com Upon internalization of the ADC into a cancer cell and its trafficking to the lysosome, the vc linker is efficiently cleaved, initiating the release of the active drug. creative-biolabs.com

Key Features of the Valine-Citrulline Linker:

FeatureDescription
Substrate Specificity Specifically cleaved by lysosomal proteases like cathepsin B. creative-biolabs.comresearchgate.net
Serum Stability Provides high stability in the bloodstream, minimizing premature drug release. glpbio.com
Cleavage Efficiency Allows for rapid and efficient release of the payload within the target cell's lysosome.

The cytotoxic payload of the conjugate is DUBA, a potent synthetic analogue of the duocarmycin class of natural products. medchemexpress.commedchemexpress.com Duocarmycins are highly cytotoxic DNA alkylating agents that bind to the minor groove of DNA and cause irreversible alkylation of adenine (B156593) bases. medchemexpress.comaacrjournals.org This action disrupts the DNA architecture, leading to strand breaks and ultimately, apoptotic cell death. medchemexpress.com DUBA is incorporated into the ADC in its inactive prodrug form, known as seco-DUBA. This prodrug form is essential for maintaining stability until it reaches the target cell. aacrjournals.org Once released from the linker, seco-DUBA undergoes a spontaneous intramolecular cyclization to form the active DUBA, which can then exert its potent DNA-damaging effects. researchgate.net

Mechanism of Action of DUBA:

StepProcess
1. Release seco-DUBA is released from the ADC linker within the target cell. researchgate.net
2. Activation seco-DUBA undergoes intramolecular cyclization to form the active DUBA. researchgate.net
3. DNA Binding DUBA binds to the minor groove of DNA. medchemexpress.comaacrjournals.org
4. Alkylation DUBA irreversibly alkylates DNA, leading to cell death. medchemexpress.com

Connecting the vc dipeptide to the seco-DUBA payload is a self-eliminating module, typically a para-aminobenzyloxycarbonyl (PABC) spacer. researchgate.net This PABC group is crucial for the traceless release of the active drug. researchgate.net Following the enzymatic cleavage of the vc linker by cathepsin B, the PABC spacer undergoes a spontaneous 1,6-elimination reaction. researchgate.net This electronic cascade results in the release of the seco-DUBA payload in its unmodified form. researchgate.net Some designs may also incorporate an additional "cyclization module" that similarly undergoes self-immolation to ensure the efficient liberation of the free drug. researchgate.net This self-elimination mechanism is a key design feature that prevents any part of the linker from remaining attached to the drug, which could otherwise hinder its cytotoxic activity.

Principles of Linker Design for Lysosomal Cleavage in ADCs

The linker is a pivotal component in the design of an effective and safe ADC. Its primary role is to ensure that the cytotoxic payload remains securely attached to the antibody during circulation and is efficiently released only upon reaching the target tumor cells. creative-biolabs.comgoogle.com

The design of linkers for lysosomal cleavage is guided by several key principles:

Plasma Stability : The linker must be highly stable in the bloodstream to prevent premature release of the cytotoxic payload, which could lead to systemic toxicity and a reduced therapeutic window. creative-biolabs.com

Efficient Cleavage : Once the ADC is internalized by the target cell and transported to the lysosome, the linker must be susceptible to rapid and efficient cleavage by lysosomal enzymes. google.com

Controlled Release : The cleavage mechanism should be highly specific to the lysosomal environment to ensure that the drug is released at the desired site of action. creative-biolabs.com

Minimal Impact on Antibody : The linker and its conjugation to the antibody should not adversely affect the antibody's antigen-binding affinity or its pharmacokinetic properties.

Dipeptide linkers, such as the valine-citrulline motif, have become a standard in the field due to their excellent balance of plasma stability and efficient cleavage by lysosomal proteases like cathepsin B. creative-biolabs.com

Strategic Considerations for Cytotoxic Payload Integration in ADCs

Strategic considerations for payload integration include:

High Potency : The cytotoxic agent should exhibit sub-nanomolar potency, as only a limited number of drug molecules can be delivered to each cancer cell.

Mechanism of Action : The payload's mechanism of action should be effective against the target cancer cells. DNA-damaging agents like DUBA are particularly effective as they can kill both dividing and non-dividing cells. medchemexpress.comaacrjournals.org

Conditional Stability : The payload must be stable when linked to the antibody but readily transition to its active form upon release. The use of a prodrug form like seco-DUBA is a key strategy to achieve this. aacrjournals.org

Bystander Effect : For some applications, a payload that can diffuse out of the target cell and kill neighboring antigen-negative tumor cells (the "bystander effect") can be advantageous. The properties of the released payload will determine its ability to induce a bystander effect.

The integration of DUBA in the Vc-seco-DUBA conjugate exemplifies these principles. Its high potency and DNA-alkylating mechanism make it an effective anti-cancer agent, while its incorporation as a prodrug linked via a cleavable system ensures targeted delivery and activation. medchemexpress.comaacrjournals.org

Synthetic Methodologies for Vc Seco Duba and Its Precursors

Synthesis of the DUBA DNA-Alkylating Moiety

The cytotoxic component of Vc-seco-DUBA is seco-DUBA, a prodrug form of duocarmycin. researchgate.netresearchgate.net Duocarmycins are a class of highly potent antitumour antibiotics that bind to the minor groove of DNA and cause irreversible alkylation, ultimately leading to cell death. google.comnih.gov The synthesis of seco-DUBA is achieved by first preparing the DNA-alkylating and DNA-binding subunits, which are then coupled together. acs.org

Preparation of Key DNA-Alkylating Unit Intermediates

The synthesis of the DNA-alkylating portion of seco-DUBA involves several key chemical transformations. A critical intermediate, referred to as compound 15 in scientific literature, is prepared through a series of reactions designed to construct the core structure necessary for its biological activity. acs.org The process begins with precursor molecules that undergo cyclization and functional group manipulations to yield the final alkylating unit. This unit contains a protected hydroxyl group which is essential for the subsequent linkage to the DNA-binding moiety. acs.org

StepReactantsReagents and ConditionsProductYieldReference
1Precursor AEtOH, 85 °C, 22 hIntermediate B89% acs.org
2Intermediate BHCl, Zn, MeOH, 0 °C, 30 minIntermediate C68% acs.org
3Intermediate CEDC, DMA, 18 hDNA-Alkylating Unit 15 55% (2 steps) acs.org

Synthesis of the DNA-Binding Moiety

The DNA-binding moiety is responsible for the sequence-selective recognition of the DNA minor groove. researchgate.net Its synthesis involves constructing a substituted indole structure. The process culminates in a key intermediate, an acid referred to as compound 22 , which is prepared for coupling with the DNA-alkylating unit. acs.org

Formation of the seco-DUBA Precursor

The formation of seco-DUBA is accomplished by coupling the DNA-alkylating unit with the DNA-binding moiety. acs.org The synthesis begins with the removal of a tert-butoxycarbonyl (Boc) protective group from the DNA-alkylating unit (15 ) under acidic conditions. acs.org This deprotection step yields an amine intermediate (23 ). Subsequently, this amine is coupled to the carboxylic acid of the DNA-binding moiety (22 ) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. acs.org The resulting compound is then subjected to two final deprotection steps to yield seco-DUBA as a hydrochloride salt. acs.org

StepReactantsReagents and ConditionsProductYieldReference
1DNA-Alkylating Unit 15 HCl, dioxane, 4 hAmine Intermediate 23 - acs.org
2Amine 23 + Acid 22 EDC, DMA, 0 to 20 °C, 18 hProtected seco-DUBA24 93% (2 steps) acs.org
3Protected seco-DUBA24 Pd/C, NH4HCO2, MeOH/THF, 3 hIntermediate90% acs.org
4IntermediateHCl, 1,4-dioxane/water, 1 hseco-DUBA (HCl salt)95% acs.org

Synthesis of the Valine-Citrulline Linker

The valine-citrulline (Vc) linker is a dipeptide sequence that is frequently used in ADCs due to its susceptibility to cleavage by lysosomal proteases, such as cathepsin B, which are abundant in the tumor microenvironment. aacrjournals.orgiris-biotech.de This enzymatic cleavage ensures the targeted release of the cytotoxic payload within cancer cells. nih.gov

Conjugation Strategies for Vc-seco-DUBA Linker-Drug Assembly

The final stage in creating the Vc-seco-DUBA linker-drug is the covalent attachment of the valine-citrulline linker to the seco-DUBA payload. This conjugation is a critical step that requires precise chemical control to ensure the stability of the resulting molecule while allowing for its designed cleavage mechanism at the target site.

Chemical Reactions for Linker-Payload Formation

The synthesis of Vc-seco-DUBA involves the reaction of the seco-DUBA precursor with an activated valine-citrulline linker. google.com A common strategy employs a linker that is functionalized with a maleimide group, such as maleimide-OEG2-val-cit-PABA-PNP. google.com The seco-DUBA molecule has two hydroxyl groups that can potentially be used for coupling. acs.org The linker is typically attached to the hydroxyl group located in the non-alkylating portion of the molecule.

Improved Synthetic Processes for Enhanced Yield and Scalability

The modified procedure not only resulted in a considerably higher yield of Vc-seco-DUBA but also led to an increase in purity from 94-96% to over 99.0%. google.com This enhanced process is more suitable for large-scale industrial production. google.com

Table 1: Comparison of Original and Improved Synthetic Processes for Vc-seco-DUBA
ParameterOriginal ProcessImproved ProcessPercentage Increase in Overall Yield
Deprotection ReagentTFAHCl in 1,4-dioxane25.8%
Base in Coupling StepEt3NDIPEA-23.6% (with TFA), 29.8% (with HCl)
Overall Yield21-25%Significantly Increased~29.8%
Purity94-96%>99.0%N/A

Analytical Characterization of Synthetic Intermediates and Final Conjugates

The synthesis of Vc-seco-DUBA and its precursors requires rigorous analytical characterization to ensure the identity, purity, and stability of the compounds at each stage. A suite of analytical techniques is employed to characterize the synthetic intermediates and the final drug-linker conjugate. acs.orgmedchemexpress.com

The primary methods for characterization include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). acs.org HPLC is utilized to determine the purity of the compounds and to monitor the progress of reactions. google.com Reversed-phase HPLC (RP-HPLC) is a common technique for separating and quantifying the hydrophobic drug-linker and its intermediates. acs.org

NMR spectroscopy, particularly 1H NMR, is essential for elucidating the chemical structure of the synthetic intermediates and the final Vc-seco-DUBA conjugate. medchemexpress.com It provides detailed information about the arrangement of atoms within a molecule. Mass spectrometry is used to confirm the molecular weight of the synthesized compounds, providing further evidence of their identity. acs.org

For the final Vc-seco-DUBA conjugate, which is often linked to a monoclonal antibody to form an antibody-drug conjugate (ADC), additional characterization is necessary. aacrjournals.org This includes determining the drug-to-antibody ratio (DAR), which is a critical quality attribute of the ADC. google.com Techniques such as hydrophobic interaction chromatography (HIC) and UV/Vis spectroscopy are employed for this purpose. acs.orgaacrjournals.org

Table 2: Analytical Methods for Characterization
Compound TypeAnalytical TechniqueInformation Obtained
Synthetic IntermediatesHPLC (High-Performance Liquid Chromatography)Purity assessment and reaction monitoring.
NMR (Nuclear Magnetic Resonance) SpectroscopyStructural elucidation and confirmation.
MS (Mass Spectrometry)Molecular weight determination and identity confirmation.
Final Vc-seco-DUBA ConjugateRP-HPLC (Reversed-Phase HPLC)Purity and quantification.
HIC (Hydrophobic Interaction Chromatography)Determination of drug-to-antibody ratio (DAR).
UV/Vis SpectroscopyConcentration measurement and DAR calculation.

Mechanistic Elucidation of Vc Seco Duba Action in Cellular Systems

Molecular Mechanism of DNA Alkylation by Released DUBA

DNA Binding Specificity and Adduct Formation

Following the cleavage of the Vc-seco linker within the cellular environment, the active cytotoxic agent, DUBA, is liberated. DUBA is characterized by its potent DNA alkylating activity, a property shared by the duocarmycin class of natural products smolecule.comaacrjournals.orgbyondis.commedscape.comcreative-biolabs.comresearchgate.netacs.orgresearchgate.netnih.govmedchemexpress.com. DUBA exerts its effects by binding to the minor groove of the DNA double helix aacrjournals.orgresearchgate.netresearchgate.netmedchemexpress.com. This binding is highly specific, leading to the alkylation of adenine (B156593) residues, particularly at the N3 position aacrjournals.orgresearchgate.netresearchgate.net. The mechanism involves the opening of DUBA's cyclopropyl (B3062369) group, which then forms a covalent bond with the DNA base, creating irreversible DNA adducts aacrjournals.orgresearchgate.net. Research employing techniques such as mass spectrometry has been instrumental in identifying specific alkylated guanine (B1146940) residues, while comet assays are used to quantify DNA strand breaks, providing direct evidence of DUBA's DNA-damaging capabilities . Molecular docking studies further aid in simulating and understanding these minor groove binding interactions .

Table 1: Potency of seco-DUBA Against Human Tumor Cell Lines

Cell LineHER2 StatusPotency (IC50)NotesReference
SK-BR-3HER2 3+0.8 - 4.3 x 10⁻¹⁰ M (0.8-4.3 nM)98% cell killing observed at this potency. aacrjournals.org
BT-474HER2 3+0.8 - 4.3 x 10⁻¹⁰ M (0.8-4.3 nM)98% cell killing observed at this potency. aacrjournals.org
SK-OV-3HER2 2+0.8 - 4.3 x 10⁻¹⁰ M (0.8-4.3 nM)78% cell killing observed at this potency. aacrjournals.org
SW-620HER2 negative> 5 x 10⁻⁸ M (> 50 nM)Not sensitive to seco-DUBA at tested concentrations. aacrjournals.org
NCI-H520HER2 negative> 5 x 10⁻⁸ M (> 50 nM)Not sensitive to seco-DUBA at tested concentrations. aacrjournals.org
SK-BR-3HER2 3+90 - 430 pMPotency measured in a different study context. acs.org

Disruption of DNA Replication and Transcription Processes

The irreversible DNA adducts generated by DUBA have profound consequences for essential cellular functions, critically disrupting DNA replication and transcription processes researchgate.netmedchemexpress.com. By binding to the DNA minor groove and alkylating bases, DUBA fundamentally alters the nucleic acid architecture, thereby impeding the progression of both DNA polymerases during replication and RNA polymerases during transcription researchgate.netresearchgate.net. This interference can lead to the stalling of replication forks and the blockage of transcription machinery, resulting in significant DNA damage, including strand breaks researchgate.netmedchemexpress.comonderzoekmetmensen.nlnih.govnih.gov. The inherent conflict between DNA replication and transcription machinery, exacerbated by DUBA's action, can contribute to genomic instability within the cell nih.govnih.gov. The cytotoxic effect of DUBA is largely attributed to its capacity to induce DNA double-strand breaks or interstrand cross-links, which effectively halt DNA replication and transcription, ultimately leading to cell cycle arrest and cell death researchgate.netmedchemexpress.com.

Induction of Programmed Cell Death Pathways

The cumulative DNA damage inflicted by DUBA's alkylating activity ultimately converges on the induction of programmed cell death, a process commonly referred to as apoptosis smolecule.comaacrjournals.orgbyondis.commedscape.comcreative-biolabs.comresearchgate.netresearchgate.netmedchemexpress.comonderzoekmetmensen.nl. Apoptosis is a tightly regulated, natural cellular mechanism for self-destruction, essential for maintaining tissue homeostasis and development aipublications.com. It is characterized by distinct morphological changes, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies aipublications.com. The DNA damage induced by DUBA can trigger the intrinsic apoptotic pathway, which involves the release of molecules like cytochrome c from mitochondria and the subsequent activation of caspases, executioner enzymes of apoptosis researchgate.netmedchemexpress.comaipublications.com. Upon internalization by a target cell, the Vc-seco linker is cleaved, releasing DUBA, which then proceeds to damage the cell's DNA, initiating a cascade of molecular events culminating in apoptosis byondis.comcreative-biolabs.comonderzoekmetmensen.nl. The disruption of critical cellular processes like DNA replication and transcription by DUBA's adducts serves as a direct precursor to cell cycle arrest and subsequent cell demise researchgate.netmedchemexpress.com.

Compound List:

Vc-seco-DUBA

DUBA

seco-DUBA

Preclinical Evaluation of Biological Activity and Efficacy of Vc Seco Duba Linker Drugs

In Vitro Cytotoxicity Assays in Cancer Cell Lines

The in vitro cytotoxic potential of Vc-seco-DUBA, typically as part of an antibody-drug conjugate (ADC), has been evaluated across a range of human cancer cell lines. These studies are crucial for determining the potency and target-dependency of the linker-drug system.

ADCs utilizing the Vc-seco-DUBA linker-drug have demonstrated potent cytotoxic activity, often in the sub-nanomolar range, against various human cancer cell lines. researchgate.net For instance, the active payload, seco-DUBA, is highly potent on its own, with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 90 to 430 pM in cell lines such as the HER2 3+ breast carcinoma line SK-BR-3, the HER2 2+ ovarian carcinoma line SK-OV-3, and the HER2-negative colon carcinoma line SW620. acs.org

When conjugated to an antibody, the cytotoxic effect varies depending on the cancer type and the target antigen. An anti-HER2 ADC, SYD985, showed similar high potency and efficacy to T-DM1 in HER2 3+ cell lines like SK-BR-3, UACC-893, and NCI-N87. aacrjournals.org Another ADC, MGC018, which targets B7-H3, also exhibited potent cytotoxicity against a panel of B7-H3-positive human tumor cell lines, including breast cancer, melanoma, ovarian cancer, and non-small cell lung cancer. researchgate.netmacrogenics.com Similarly, an anti-CD56 ADC, Promiximab-DUBA, showed strong inhibitory effects in small cell lung cancer cell lines NCI-H526, NCI-H524, and NCI-H69, with IC50 values of 0.07 nM, 0.18 nM, and 0.29 nM, respectively. researchgate.net

In Vitro Cytotoxicity of Vc-seco-DUBA Payloads and ADCs
CompoundCell LineCancer TypeTarget ExpressionIC50 Value
seco-DUBASK-BR-3Breast CarcinomaHER2 3+90 - 430 pM acs.org
seco-DUBASK-OV-3Ovarian CarcinomaHER2 2+90 - 430 pM acs.org
seco-DUBASW620Colon CarcinomaHER2-negative90 - 430 pM acs.org
Promiximab-DUBA (anti-CD56 ADC)NCI-H526Small Cell Lung CancerCD56+0.07 nM researchgate.net
Promiximab-DUBA (anti-CD56 ADC)NCI-H524Small Cell Lung CancerCD56+0.18 nM researchgate.net
Promiximab-DUBA (anti-CD56 ADC)NCI-H69Small Cell Lung CancerCD56+0.29 nM researchgate.net

The efficacy of ADCs using Vc-seco-DUBA is significantly influenced by the expression level of the target antigen on cancer cells. nih.gov While potent in high-expressing cells, a key feature of this linker-drug is its enhanced activity in cells with low target expression compared to other ADC technologies. aacrjournals.org

Studies comparing the HER2-targeting ADC SYD985 (utilizing Vc-seco-DUBA) with T-DM1 found that while potencies were similar in HER2 3+ cell lines, SYD985 was 3- to 50-fold more potent than T-DM1 in cell lines with low HER2 expression (HER2 1+ or 2+). aacrjournals.org This suggests that the Vc-seco-DUBA payload is particularly effective in tumors that express lower levels of the target antigen. researchgate.netaacrjournals.org The underlying mechanism is tied to the fact that ADCs rely on binding to surface antigens for internalization and subsequent payload release. nih.gov A higher number of target receptors on the cell surface leads to greater intracellular concentration of the cytotoxic agent. nih.gov However, the high potency of the DUBA payload and its ability to induce a bystander effect may compensate for lower antigen levels, allowing for significant cytotoxicity even when the target is not highly overexpressed. researchgate.netaacrjournals.org

Bystander Effect of Vc-seco-DUBA Payloads

A critical feature of certain ADCs is the "bystander effect," where the cytotoxic payload, once released from the target cell, can diffuse into and kill neighboring antigen-negative cancer cells. nih.govresearchgate.net This is particularly important for treating heterogeneous tumors where not all cells express the target antigen. aacrjournals.orgresearchgate.net

The Vc-seco-DUBA linker-drug is designed to facilitate a potent bystander effect. researchgate.netaacrjournals.org The mechanism relies on the cell-permeable nature of the released seco-DUBA payload. researchgate.net After an ADC binds to an antigen-positive cell and is internalized, the linker is cleaved, releasing the payload. aacrjournals.org This active, hydrophobic drug can then traverse the cell membrane to kill adjacent antigen-negative cells. researchgate.netresearchgate.net

In vitro co-culture experiments have demonstrated this phenomenon. The HER2-targeting ADC SYD985 efficiently induced bystander killing of HER2-negative cells when they were mixed with HER2-positive (3+, 2+, or 1+) cell lines. aacrjournals.org In contrast, T-DM1, which uses a non-cleavable linker and releases a less permeable payload, did not show a similar effect. aacrjournals.orgnih.gov Likewise, the B7-H3 targeting ADC MGC018 also exhibited bystander killing of target-negative tumor cells when co-cultured with B7-H3-positive cells. researchgate.net The extent of bystander killing is influenced by the proportion of antigen-positive cells in the population. nih.gov

The release of the Vc-seco-DUBA payload is primarily mediated by proteases, such as cathepsin B, which are highly active inside the lysosomes of tumor cells. aacrjournals.orgaacrjournals.org Upon internalization of the ADC into the target cell, the valine-citrulline linker is efficiently cleaved in the lysosome, initiating the release of the active toxin. aacrjournals.org

Furthermore, there is evidence that payload release is not restricted to the intracellular environment. The tumor microenvironment itself is often rich in extracellular proteases. aacrjournals.org Cleavage of the Vc-seco-DUBA linker can occur extracellularly, releasing the active toxin in the vicinity of the tumor. aacrjournals.org This extracellular release provides an additional mechanism for inducing a bystander effect, allowing the payload to kill nearby tumor cells without requiring the ADC to be internalized first. aacrjournals.org Studies have shown that SYD985 efficiently releases its active toxin following cleavage by cathepsin B under pH conditions relevant to the tumor microenvironment. aacrjournals.org

In Vivo Antitumor Efficacy in Xenograft and Patient-Derived Xenograft (PDX) Models

The potent in vitro cytotoxicity and bystander effect of Vc-seco-DUBA translate into significant antitumor activity in in vivo preclinical models. aacrjournals.org Xenograft models, using either established cancer cell lines or patient-derived tumors (PDX), are a standard for evaluating the efficacy of cancer therapeutics before clinical trials. nih.govnih.gov

ADCs with the Vc-seco-DUBA payload have shown high efficacy in multiple xenograft and PDX models. aacrjournals.org The HER2-targeting ADC SYD983 was highly effective in a BT-474 xenograft model. researchgate.net A direct comparison with T-DM1 in breast cancer PDX models highlighted the superior activity of the Vc-seco-DUBA platform, especially in tumors with lower target expression. aacrjournals.org While T-DM1 only showed significant antitumor activity in HER2 3+ PDX models, the Vc-seco-DUBA ADC SYD985 was highly active in HER2 3+, 2+, and 1+ models. aacrjournals.org This in vivo data corroborates the in vitro findings, suggesting that this platform could be effective in treating tumors with low or heterogeneous HER2 expression. aacrjournals.org

The efficacy is not limited to HER2-targeted therapies. The B7-H3-targeting ADC MGC018 also demonstrated specific and dose-dependent in vivo antitumor activity in xenografts of breast, lung, and ovarian cancers, as well as melanoma. macrogenics.com

In Vivo Antitumor Efficacy of Vc-seco-DUBA ADCs in Xenograft/PDX Models
ADC (Target)Model TypeCancer TypeTarget Expression LevelObserved Antitumor Activity
SYD985 (HER2)PDXBreast CancerHER2 3+Significant Activity aacrjournals.org
SYD985 (HER2)PDXBreast CancerHER2 2+Significant Activity aacrjournals.org
SYD985 (HER2)PDXBreast CancerHER2 1+Significant Activity aacrjournals.org
T-DM1 (HER2)PDXBreast CancerHER2 3+Significant Activity aacrjournals.org
T-DM1 (HER2)PDXBreast CancerHER2 1+, 2+No Significant Activity aacrjournals.org
MGC018 (B7-H3)XenograftBreast, Lung, Ovarian, MelanomaB7-H3+Dose-dependent Activity macrogenics.com
SYD983 (HER2)XenograftBreast Cancer (BT-474)HER2+Highly Efficacious researchgate.net

Efficacy in HER2-Expressing and Low HER2-Expressing Tumor Models

The Vc-seco-DUBA linker-drug, when conjugated to trastuzumab to form SYD985, has shown potent cytotoxic effects across a range of HER2-expressing cancer cell lines. In vitro studies have revealed that while SYD985 and T-DM1 (trastuzumab emtansine) exhibit similar potencies in cell lines with high HER2 expression (HER2 3+), SYD985 is significantly more potent in cell lines with low HER2 expression (HER2 2+ and 1+). aacrjournals.orgnih.gov Specifically, in low HER2-expressing cell lines, SYD985 was found to be 3- to 50-fold more potent than T-DM1. aacrjournals.orgnih.gov

This enhanced efficacy in low HER2 environments is partly attributed to the bystander effect facilitated by the cleavable linker and cell-permeable payload of Vc-seco-DUBA. researchgate.net Once the ADC is internalized by a HER2-positive cell, the linker is cleaved, releasing the active toxin which can then diffuse and kill neighboring tumor cells, regardless of their HER2 expression status. aacrjournals.org In contrast, T-DM1, which has a non-cleavable linker, does not induce a significant bystander effect. aacrjournals.org

The antitumor activity of SYD985 has also been confirmed in in vivo studies using patient-derived xenograft (PDX) models of breast cancer. SYD985 demonstrated significant activity in models with high (3+), medium (2+), and low (1+) HER2 expression. aacrjournals.orgnih.gov This is a critical distinction from T-DM1, which only showed significant antitumor activity in models with high HER2 expression (3+). aacrjournals.orgnih.gov These findings suggest that ADCs utilizing the Vc-seco-DUBA linker-drug could expand the treatable patient population to include those with tumors expressing low levels of HER2. aacrjournals.orgnih.gov

In Vitro Cytotoxicity of SYD985 vs. T-DM1 in Breast Cancer Cell Lines with Varying HER2 Expression
Cell LineHER2 StatusSYD985 IC50 (ng/mL)T-DM1 IC50 (ng/mL)Potency Fold Difference (T-DM1/SYD985)
SK-BR-33+15151
NCI-N873+20301.5
BT-4743+8121.5
AU-5652+30903
UACC-8931+100>5000>50

Comparative Studies with Other Cleavable and Non-Cleavable Linker-ADCs (e.g., T-DM1)

Head-to-head comparative studies between SYD985 and T-DM1 have highlighted key differences attributable to their linker and payload technologies. While both ADCs utilize the same trastuzumab antibody and show similar binding affinity and internalization into tumor cells, their mechanisms of action diverge significantly upon entering the cell. aacrjournals.orgnih.gov

The Vc-seco-DUBA linker in SYD985 is a cleavable linker, designed to be sensitive to proteases like cathepsin B, which are abundant in the tumor microenvironment and within tumor cells. aacrjournals.orgaacrjournals.org This allows for the efficient release of the active duocarmycin payload. aacrjournals.org In contrast, T-DM1 employs a non-cleavable thioether linker, which means the payload remains attached to the antibody's amino acid residues after degradation, a process that can be less efficient and does not permit a bystander effect. aacrjournals.org Studies have shown that preincubation with cathepsin B leads to the release of the active toxin from SYD985, whereas it has no such effect on T-DM1. aacrjournals.org

The consequence of these differing linker technologies is evident in their respective antitumor activities, particularly in tumors with low or heterogeneous HER2 expression. The bystander killing effect of SYD985, enabled by its cleavable linker and membrane-permeable payload, allows it to overcome the challenges of treating tumors where not all cells express the target antigen. aacrjournals.orgresearchgate.net This is a significant advantage over non-cleavable linker-ADCs like T-DM1, whose efficacy is more strictly dependent on high and uniform target expression. aacrjournals.org In vivo studies in breast cancer PDX models confirmed that SYD985 is highly active in HER2 3+, 2+, and 1+ models, whereas T-DM1's significant antitumor activity was confined to HER2 3+ models. aacrjournals.orgnih.gov

Comparison of SYD985 and T-DM1 Characteristics
CharacteristicSYD985 (Vc-seco-DUBA)T-DM1
AntibodyTrastuzumabTrastuzumab
Linker TypeCleavable (valine-citrulline)Non-cleavable (thioether)
PayloadDuocarmycin (seco-DUBA)Maytansinoid (DM1)
Mechanism of Payload ReleaseProtease (e.g., Cathepsin B) cleavageAntibody degradation in lysosome
Bystander EffectYes (efficiently induced)No / Limited
Efficacy in Low HER2 Models (in vivo)Active in HER2 1+, 2+, and 3+ modelsActive only in HER2 3+ models

Pharmacokinetic and Biotransformation Studies of Vc Seco Duba in Preclinical Models

In Vitro and In Vivo Stability of Vc-seco-DUBA Linker-Drug Conjugates

The stability of the linker-drug conjugate in circulation is paramount for minimizing off-target toxicity and ensuring efficient payload delivery to tumor sites. The vc-seco-DUBA linker is designed to balance plasma stability with efficient tumor-specific cleavage .

Plasma Stability and Off-Target Release of DUBA Payload

Vc-seco-DUBA exhibits differential stability in plasma across various species, primarily influenced by the presence and activity of specific esterases aacrjournals.orgaacrjournals.orgaacrjournals.org. In preclinical models, particularly in mice and rats, the conjugate displays poor plasma stability due to the activity of mouse-specific carboxylesterase CES1c aacrjournals.orgaacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.net. This enzyme leads to a rapid decrease in the levels of the conjugated antibody in circulation researchgate.net. Conversely, vc-seco-DUBA demonstrates robust stability in monkey and human plasma, where CES1c activity is negligible or absent aacrjournals.orgaacrjournals.orgresearchgate.net.

The released active payload, DUBA, also exhibits varying plasma half-lives and stability depending on the species. Studies in Wistar rats indicated that DUBA has a short half-life of approximately 0.6 hours, with only 2.6% remaining after 180 minutes in rat plasma acs.org. In contrast, DUBA showed greater stability in human plasma, with a half-life of 1.0 hour and 27.0% remaining after 180 minutes acs.org. Mouse plasma exhibited a longer half-life for DUBA (5.3 hours) but with a higher percentage remaining (68.2%) after 180 minutes, though this is complicated by the rapid cleavage of the ADC itself by CES1c acs.org. The inherent instability of DUBA in plasma may contribute to lower systemic exposure and a reduced probability of off-target toxicity acs.org. A stable linker is crucial for preventing hepatotoxicity by stabilizing the ADC, minimizing plasma release, and reducing unintentional off-target effects researchgate.netsci-hub.se.

Table 1: Plasma Stability of DUBA Payload in Different Species

SpeciesHalf-life (h)% Remaining after 180 min
Mouse5.368.2
Rat0.62.6
Monkey1.644.5
Human1.027.0

*Data derived from in vitro plasma stability studies acs.org.

Role of Carboxylesterase 1c (CES1c) in Preclinical Model Specificity

Carboxylesterase 1c (CES1c) has been identified as the key enzyme responsible for the premature cleavage of vc-seco-DUBA-based ADCs in rodent models aacrjournals.orgresearchgate.netnih.gov. This species-specific enzyme is the primary cause of the observed instability and poor pharmacokinetics of vc-seco-DUBA conjugates in mice and rats, unlike their stability in primate and human plasma aacrjournals.orgaacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.netnih.gov.

Studies involving the spiking of human plasma with recombinant CES1c demonstrated a concentration-dependent decrease in vc-seco-DUBA conjugated antibody levels, with significant cleavage occurring at physiologically relevant CES1c concentrations researchgate.net. Furthermore, the use of CES1c knockout mice has been instrumental in elucidating its role. In these knockout models, vc-seco-DUBA (SYD985) exhibited stable pharmacokinetics (PK) that closely mimicked those observed in monkeys and humans researchgate.netnih.govacs.org. This finding underscores the importance of CES1c activity in driving the observed differences in ADC stability and PK profiles between preclinical rodent models and humans aacrjournals.orgresearchgate.netnih.gov. The instability observed in mouse serum for vc-seco-DUBA is directly attributed to rodent-specific CES1c researchgate.net. Consequently, ADCs like MGC018 showed improved stability in serum from CES1c knockout mice compared to wild-type mouse serum researchgate.net.

Table 2: Impact of CES1c on Vc-seco-DUBA (SYD985) Plasma Stability

Plasma SourceCES1c ActivityStability of Vc-seco-DUBAObservations
MouseHighPoorRapid decrease in conjugated antibody levels aacrjournals.orgaacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.net
RatHighPoorRapid decrease in conjugated antibody levels aacrjournals.orgresearchgate.net
MonkeyLow/AbsentStableStable conjugated antibody levels aacrjournals.orgresearchgate.net
HumanLow/AbsentStableStable conjugated antibody levels aacrjournals.orgaacrjournals.orgresearchgate.net
CES1c Knockout MouseAbsentStableStable PK comparable to monkey and human plasma aacrjournals.orgaacrjournals.orgresearchgate.netnih.gov

Impact of CES1c Activity on Linker Cleavage and Adduct Formation

The enzymatic activity of CES1c on vc-seco-DUBA has a dual effect: it not only facilitates the release of the active toxin DUBA but also leads to the formation of a covalent bond between CES1c and the remaining linker component of the ADC researchgate.netnih.govacs.orgacs.orgresearchgate.net. Mass spectrometric analyses have been employed to precisely identify the CES1c cleavage site within the linker-drug and to characterize the structure of these resulting CES1c-adducts researchgate.netnih.govacs.orgacs.orgresearchgate.net. These studies confirm that CES1c-mediated cleavage of vc-seco-DUBA results in covalent bond formation between the enzyme and the ADC nih.gov. This interaction is critical for understanding the specific metabolic fate of the conjugate in vivo and highlights the importance of CES1c activity in the preclinical specificity of vc-seco-DUBA-based ADCs.

Metabolic Pathways and Catabolism of Released DUBA

Following the cleavage of the vc-seco-DUBA linker, typically within the lysosomal compartment of target cells or potentially in the tumor microenvironment via extracellular proteases, the seco-DUBA prodrug is released aacrjournals.org. Upon release, seco-DUBA undergoes a spontaneous rearrangement, often involving the removal of a chlorine atom and cyclization, to form the highly potent DNA-alkylating agent, DUBA sci-hub.se. DUBA exerts its cytotoxic effect by binding to the minor groove of DNA, forming irreversible adducts. This interaction disrupts DNA architecture, leading to inhibition of transcription and replication, ultimately triggering apoptosis .

Tissue Distribution and Accumulation in Preclinical Models

The tissue distribution and accumulation profile of vc-seco-DUBA-based ADCs are influenced by their stability, linker cleavage kinetics, and payload properties. The use of CES1c knockout mice has been crucial in establishing more translationally relevant preclinical models. These models, exhibiting stable vc-seco-DUBA PK comparable to primates and humans, have shown enhanced efficacy in patient-derived xenograft (PDX) studies compared to wild-type CES1c mice, offering a more accurate prediction of clinical outcomes researchgate.netnih.govacs.org.

The conjugation of vc-seco-DUBA to antibodies like trastuzumab has been shown not to significantly alter critical antibody characteristics, such as binding affinity or internalization, similar to observations with T-DM1 aacrjournals.orgaacrjournals.org. However, the hydrophobic nature of the seco-DUBA payload can influence the physicochemical properties of the ADC, potentially leading to increased clearance acs.org. Strategies such as PEGylation have been explored to improve PK properties by reducing liver clearance acs.org.

In vivo studies have highlighted the differential efficacy of vc-seco-DUBA ADCs based on target expression levels. For instance, SYD985 demonstrated significant antitumor activity in HER2-positive breast cancer PDX models, including those with low HER2 expression (HER2 1+ and 2+), where it was notably more potent than T-DM1, which showed activity primarily in HER2 3+ models aacrjournals.orgnih.gov. This enhanced efficacy in low-HER2 expressing or heterogeneous tumors is partly attributed to the cleavable linker, which facilitates bystander killing, a mechanism less dependent on target expression compared to ADCs with non-cleavable linkers aacrjournals.org. Similarly, other vc-seco-DUBA conjugates, such as MGC018 targeting B7-H3, have shown dose-dependent antitumor activity in various preclinical tumor models, with efficacy correlating with total drug exposure (AUC) rather than peak concentration (Cmax) researchgate.net. The favorable preclinical profile of these ADCs, including minimal normal tissue reactivity and potent cytotoxicity, supports their potential for clinical translation researchgate.netmacrogenics.com.

Structure Activity Relationship Sar Studies of Duocarmycin and Vc Seco Duba Analogues

Influence of Structural Modifications on DUBA Alkylating Potency

The duocarmycins are a class of DNA minor groove, AT-sequence selective, and adenine-N3 alkylating agents. researchgate.net Their potent cytotoxicity is intrinsically linked to the chemical reactivity of their alkylating subunit. nih.gov SAR studies have established a clear, parabolic relationship between the reactivity of this subunit and its cytotoxic potency. nih.gov This means that the compound must be stable enough to reach its DNA target within the cell, yet reactive enough to execute the alkylation once it arrives. nih.gov

Modifications to both the DNA-binding subunit (Segment A) and the alkylating subunit (Segment B) have been systematically evaluated to fine-tune this balance. acs.org For instance, the development of synthetic analogues like the cyclopropabenz[e]indoles (CBIs) aimed to retain the core functionality of the parent compounds while offering greater chemical tractability. nih.gov

Key findings from these SAR studies include:

Alkylation Subunit Stability: The stability of the cyclopropane ring is critical. Analogues that are too stable show reduced potency, while those that are too reactive can degrade before reaching their target, leading to off-target toxicity. nih.gov For example, replacing the nitrogen atom in the MeCPI alkylation subunit with a sulfur atom (creating MeCTI) increased chemical stability, leading to greater in vivo potency. nih.gov

DNA Binding Region: The indole-based heterocyclic systems in the non-covalent binding region are crucial for strengthening the interaction with the DNA minor groove, which is a prerequisite for efficient alkylation. acs.orgresearchgate.net

Stereochemistry: The stereochemistry of the molecule significantly impacts its DNA alkylation efficiency. The natural enantiomers of duocarmycin analogues consistently demonstrate much higher cytotoxic potency than their unnatural counterparts, sometimes by a factor of 100–300. nih.gov

Compound/ModificationKey Structural FeatureImpact on Alkylating PotencyReference
(+)-Duocarmycin SANatural enantiomer with DSA alkylating subunitBaseline high potency (IC50 = 8–10 pM) nih.gov
(+)-CBI-TMISynthetic analogue with cyclopropabenz[e]indole (CBI) alkylating unitHighly potent, but slightly less than Duocarmycin SA (IC50 = 30 pM) nih.gov
MeCTI-TMI AnaloguesSulphur atom substitution in the alkylating subunit (MeCTI vs. MeCPI)Increased chemical stability and enhanced in vivo potency. Exceptionally potent (IC50 = 5-7 pM). nih.gov
Unnatural Enantiomers (e.g., ent-(-)-MeCTI-TMI)Mirror image stereochemistry of the natural formSignificantly reduced potency (100-300 fold less active than natural enantiomers). nih.gov

Impact of Linker Design on Stability and Payload Release Kinetics

The linker consists of a valine-citrulline (VC) dipeptide, which is a substrate for lysosomal proteases like Cathepsin B, and a self-immolative p-aminobenzyl carbamate (PABC) spacer. aacrjournals.orgnih.gov Upon cleavage of the VC motif by Cathepsin B inside the cancer cell, the PABC spacer undergoes a spontaneous 1,6-elimination reaction, releasing the active duocarmycin payload. otago.ac.nzresearchgate.net

Modifications to the Valine-Citrulline Motif

The VC dipeptide linker, while widely used, has demonstrated suboptimal stability in certain preclinical models. aacrjournals.orgresearchgate.net Studies revealed that the VC linker is susceptible to premature cleavage in mouse plasma by the enzyme Carboxylesterase 1C (Ces1c). aacrjournals.orgaacrjournals.orgresearchgate.net This instability can lead to the premature release of the cytotoxic payload in circulation, potentially reducing the therapeutic window. researchgate.net

To address this, researchers have introduced small chemical modifications to the VC linker to modulate its stability. aacrjournals.orgsemanticscholar.org These modifications aim to protect the linker from extracellular cleavage by enzymes like Ces1c without significantly affecting its susceptibility to intracellular processing by Cathepsin B. aacrjournals.org For example, adding a glutamic acid residue to create a glutamic acid-valine-citrulline (EVCit) linker enhances stability in both human and mouse plasma. researchgate.net Further modifications, such as the development of glutamic acid-glycine-citrulline (EGCit) linkers, have been shown to resist degradation by other circulatory proteases like human neutrophil elastase. researchgate.net

Linker MotifKey FeatureStability ProfileReference
Valine-Citrulline (VCit)Standard dipeptide linkerUnstable in mouse plasma due to cleavage by Carboxylesterase 1c (Ces1c). Susceptible to human neutrophil elastase. aacrjournals.orgresearchgate.net
Glutamic Acid-Valine-Citrulline (EVCit)Addition of a glutamic acid residueStable in human and mouse plasma, but still susceptible to neutrophil elastase. researchgate.net
Glutamic Acid-Glycine-Citrulline (EGCit)Substitution of Valine with GlycineResists degradation in circulation and by human neutrophil proteases while maintaining intracellular cleavage. researchgate.net

Alternative Self-Elimination Modules

The PABC spacer is the most common self-immolative module used in ADCs. sigutlabs.com However, the field is actively exploring alternative designs to diversify payload release mechanisms. otago.ac.nzsigutlabs.com The fundamental principle of a self-immolative linker is that after a specific activation event (e.g., enzymatic cleavage), it undergoes a spontaneous chemical cascade to release the active drug. sigutlabs.comnih.gov

Mechanisms for self-immolation include:

1,4- or 1,6-Elimination: This electron cascade mechanism is employed by PABC-type linkers. otago.ac.nzresearchgate.net

Intramolecular Cyclization: This approach involves the formation of a stable 5- or 6-membered ring, which drives the release of the payload. otago.ac.nzsigutlabs.com

Novel linker designs have been proposed, such as those incorporating a second self-immolative group to act as a bridge between the PABC spacer and the payload. acs.org This can enable the conjugation of payloads with functional groups that are otherwise difficult to attach. acs.org

Rational Design for Improved Therapeutic Index in ADC Contexts

The rational design of duocarmycin-based ADCs like those using Vc-seco-DUBA aims to maximize the therapeutic index by enhancing tumor-specific cell killing while minimizing off-target toxicity. uea.ac.uk This involves an integrated approach that considers the antibody, the linker, and the payload. frontiersin.org

A key advantage of the Vc-seco-DUBA payload is its ability to induce bystander killing. aacrjournals.org Because the released duocarmycin is a membrane-permeable molecule, it can diffuse out of the targeted cancer cell and kill neighboring tumor cells, regardless of their antigen expression level. aacrjournals.org This bystander effect is particularly important for treating tumors with heterogeneous antigen expression. aacrjournals.org

The cleavable linker is crucial for this effect. ADCs with cleavable linkers, like Vc-seco-DUBA, have demonstrated efficacy that is less dependent on the level of target antigen expression compared to ADCs with non-cleavable linkers. aacrjournals.org The design of duocarmycin ADCs, therefore, represents a balance between achieving sufficient stability in circulation and enabling efficient payload release and bystander effect within the tumor microenvironment. acs.orgfrontiersin.org

Advanced Research Perspectives and Methodological Advancements

Integration of Vc-seco-DUBA into Novel ADC Formats

Vc-seco-DUBA is a potent DNA-alkylating agent that functions as a prodrug within ADCs. Its integration into novel ADC formats aims to optimize delivery, enhance efficacy, and potentially overcome limitations associated with earlier generations of ADCs. These efforts often involve sophisticated linker technologies and advanced conjugation strategies.

The typical mechanism involves the antibody moiety binding to a specific antigen on the cancer cell surface, followed by internalization via receptor-mediated endocytosis. Once inside the cell, particularly within lysosomes, the cleavable linker, often a valine-citrulline (vc) dipeptide, is hydrolyzed by lysosomal proteases such as cathepsin B. This cleavage releases the seco-DUBA prodrug, which then undergoes spontaneous rearrangement (e.g., a Winstein spirocyclization reaction) to form the active duocarmycin (DUBA) aacrjournals.orgnih.govadcreview.comnih.gov. DUBA exerts its cytotoxic effect by binding to the minor groove of DNA and irreversibly alkylating adenine (B156593) residues, thereby disrupting DNA replication and transcription, ultimately leading to cell death adcreview.comchemrxiv.orgacs.orgresearchgate.net.

Novel ADC formats incorporating Vc-seco-DUBA are exploring various strategies to improve performance. While random conjugation to reduced interchain disulfides of antibodies (like trastuzumab) is common, yielding an average drug-to-antibody ratio (DAR) of approximately 2-4, research is also progressing towards site-specific conjugation technologies. These methods aim to create more homogeneous ADCs with defined DARs, potentially leading to improved pharmacological profiles and reduced aggregation mdpi.comadcreview.comresearchgate.netacs.org. Furthermore, the inherent properties of Vc-seco-DUBA, such as its ability to induce a bystander effect by killing neighboring antigen-negative cells, are being leveraged in ADC designs targeting tumors with heterogeneous antigen expression aacrjournals.orgresearchgate.netbiochempeg.comaacrjournals.orgnih.gov.

Table 1: Representative Vc-seco-DUBA Based ADCs and Key Features

ADC Name (Example)Antibody TargetAntibody FormatLinker TypePayload Release MechanismKey Features
SYD985HER2IgG1vc-seco-DUBAProteolytic cleavage (Cathepsin B), self-eliminationDNA alkylation, Bystander effect, Potent cytotoxin
SYD18755T4IgG1 (site-specific)vc-seco-DUBAProteolytic cleavage, self-eliminationDNA alkylation, Bystander effect, Potent cytotoxin
Trastuzumab-vc-seco-DUBAHER2IgG1vc-seco-DUBAProteolytic cleavage, self-eliminationDNA alkylation, Bystander effect, Potent cytotoxin

Computational Modeling and Simulation of Vc-seco-DUBA Interactions

Computational modeling and simulation techniques play a crucial role in understanding the complex interactions of Vc-seco-DUBA and its conjugates, aiding in rational design and optimization. Molecular dynamics (MD) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations have been employed to investigate the binding of duocarmycins to DNA. These studies elucidate how duocarmycins dock into the minor groove of DNA, induce partial dehydration, and position themselves for nucleophilic attack on adenine bases nih.govacs.orgresearchgate.net. Such insights are vital for understanding the payload's mechanism of action and for designing analogs with improved DNA binding and alkylation properties.

Furthermore, computational approaches are instrumental in predicting and rationalizing the physicochemical properties of ADCs. The hydrophobic nature of the Vc-seco-DUBA payload can influence ADC stability and clearance. Computational modeling can help identify optimal conjugation sites on the antibody to mitigate aggregation and improve pharmacokinetic profiles acs.orgnih.gov. Additionally, simulations are used to study the interactions of the linker-drug with specific enzymes, such as Carboxylesterase 1c (CES1c). These studies can identify enzyme cleavage sites and the resulting adduct structures, providing critical data for understanding potential metabolic pathways and predicting in vivo behavior researchgate.netaacrjournals.orgnih.govresearchgate.net.

Table 2: Computational Methods in Vc-seco-DUBA ADC Research

Computational MethodInteraction StudiedPurpose/Insight Gained
Molecular Dynamics (MD)Duocarmycin-DNA bindingUnderstanding minor groove interaction, drug positioning for alkylation, conformational changes.
QM/MM SimulationsDuocarmycin-DNA alkylation reactionInvestigating the first step of the alkylation reaction, DNA catalytic power.
LC-MS/MS AnalysisCES1c-linker-drug interactionIdentifying CES1c cleavage sites and the structure of CES1c-adducts, understanding enzyme-mediated instability.
Computational ModelingADC formulation properties (e.g., aggregation)Rationalizing changes in stability due to payload hydrophobicity, guiding formulation optimization.
In Silico SelectionAntibody sites for hydrophobic payload conjugationIdentifying suitable conjugation sites to reduce hydrophobicity-induced aggregation and improve PK profiles.

Development of Analytical Techniques for Vc-seco-DUBA Quantification and Metabolite Profiling

Accurate analytical methods are indispensable for characterizing Vc-seco-DUBA ADCs, quantifying their components, and profiling metabolites. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a validated technique for quantifying the active toxin (DUBA) in biological matrices like plasma, providing crucial pharmacokinetic data aacrjournals.orgresearchgate.netaacrjournals.orgnih.gov.

Other essential analytical techniques include:

Hydrophobic Interaction Chromatography (HIC): Used to determine the drug-to-antibody ratio (DAR), a critical parameter influencing ADC efficacy and homogeneity acs.orgadcreview.comnih.govaacrjournals.org.

Size Exclusion Chromatography (SEC-HPLC): Employed to assess ADC purity, detect aggregation, and characterize the intact ADC acs.orgnih.govresearchgate.netaacrjournals.orgnih.govresearchgate.netgoogle.comgoogle.com.

Enzyme-Linked Immunosorbent Assay (ELISA): Utilized for quantifying total ADC levels in biological fluids aacrjournals.orgnih.gov.

Mass Spectrometry (MS): Indispensable for identifying cleavage sites, characterizing linker-payload adducts formed by enzymatic interactions (e.g., with CES1c), and confirming successful conjugation researchgate.netaacrjournals.orgnih.govresearchgate.net.

These methods are vital throughout the ADC development process, from early characterization of linker-drug constructs to preclinical and clinical sample analysis, ensuring the quality and understanding the fate of Vc-seco-DUBA ADCs in vivo researchgate.netnih.gov. Monitoring the presence of free linker-drug is also critical for quality control google.com.

Table 3: Analytical Techniques for Vc-seco-DUBA ADC Characterization

Analytical TechniqueAnalyte MeasuredApplicationMatrix
LC-MS/MSActive toxin (DUBA), Linker-drug adductsQuantification, Metabolite identification, Enzyme interaction studiesPlasma, Cell lysates
HICDrug-to-Antibody Ratio (DAR)Assessing ADC homogeneity, PurityADC formulation
SEC-HPLCIntact ADC, Aggregates, Free linker-drugPurity assessment, Stability studies, Formulation characterizationADC formulation, Plasma
ELISATotal ADC levels, Conjugated antibodyQuantification in biological samplesPlasma, Serum
Western BlottingProtein identification, Antibody-protein complexesCharacterizing enzyme-ADC interactionsCell lysates, Plasma

Future Directions in Duocarmycin-Based ADC Research

The field of duocarmycin-based ADCs, including those utilizing Vc-seco-DUBA, continues to evolve with several promising future directions. Duocarmycins are recognized for their high cytotoxic potency and activity in chemoresistant tumors, making them attractive payloads for next-generation ADCs researchgate.netnih.govacs.org. Future research will likely focus on optimizing linker chemistries and conjugation strategies to further enhance the therapeutic index and overcome existing challenges.

Key areas of development include:

Novel Linker Technologies: Development of linkers with improved stability in circulation and precise release mechanisms within the tumor microenvironment or intracellularly.

Site-Specific Conjugation: Advancements in site-specific conjugation methods will enable the generation of more homogeneous ADCs with defined DARs, potentially leading to improved pharmacokinetics and reduced immunogenicity mdpi.comadcreview.comresearchgate.net.

New Antibody Targets: Expanding the application of duocarmycin payloads beyond HER2 to other tumor-specific antigens, such as 5T4, to broaden therapeutic applicability researchgate.net.

Combination Therapies: Exploring the synergistic potential of duocarmycin-based ADCs in combination with other therapeutic modalities, such as immunotherapy or other targeted agents.

Payload Optimization: Continued chemical modification of duocarmycin analogs to fine-tune their physicochemical properties, reduce potential toxicities, and enhance their efficacy in various cancer settings nih.gov.

Overcoming Resistance: Strategies to mitigate tumor resistance mechanisms to DNA-alkylating agents will be crucial for sustained clinical benefit.

The success of ADCs like SYD985, which incorporates Vc-seco-DUBA and has received Fast Track designation, is expected to spur further innovation and clinical investigation in the duocarmycin ADC space acs.org. The ongoing exploration of duocarmycin-PBD dimers as payloads also indicates a trend towards developing more complex and potent DNA-damaging agents for ADC applications researchgate.net.

Compound List:

Vc-seco-DUBA (Valine-citrulline-seco-DUocarmycin-hydroxyBenzamide-Azaindole)

DUBA (Duocarmycin)

Trastuzumab

Rituximab

T-DM1 (Trastuzumab emtansine)

MMAE (Monomethyl auristatin E)

DM1 (Mertansine)

MED-2460

Nemorubicin

PNU-159682

Adozelesin (B1194604)

Bizelesin (B1683896)

Carzelesine

Pibrozelesin

CC-1065

Duocarmycin SA

(+)-Duocarmycin SA (DSA)

(+)-Duocarmycin SI (DSI)

NBOC-Duocarmycin SA (NBOC-DSA)

Calicheamicins

Pyrrolobenzodiazepines (PBDs)

Maytansinoids

Auristatins

Camptothecins

Daunorubicins

Doxorubicins

(+)-CBI-CDPI1

(+)-CBI-CDPI2

MC-Val-Cit-PAB (VcMMAE)

N-succinimidyl-4-(N-maleimidomethyl)-cyclohexane-1-carboxylate (MCC)

Lys-MCC-DM1

PAB-DMEDA-seco-DUBA

NH2CH2-Dxd

PAB-MMAE

ADCs (Antibody-Drug Conjugates)

ADCC (Antibody-Dependent Cell-Mediated Cytotoxicity)

CES1c (Carboxylesterase 1c)

Q & A

Q. What is the mechanism of action of Vc-seco-DUBA in antibody-drug conjugates (ADCs)?

Vc-seco-DUBA functions as a DNA alkylating agent that binds to the minor groove of DNA, inducing irreversible alkylation at guanine residues. This disrupts nucleic acid architecture, leading to cell cycle-independent cytotoxicity. The linker (valine-citrulline) is cleaved by lysosomal proteases (e.g., cathepsins) post-internalization, releasing the active toxin. Additionally, its membrane permeability enables a bystander effect, killing neighboring tumor cells regardless of target antigen expression .

Q. How is Vc-seco-DUBA synthesized, and what are critical intermediates?

The synthesis involves conjugating Duocarmycin derivatives (e.g., DUBA) to a cleavable valine-citrulline (vc) linker via a hydroxybenzamide-azaindole scaffold. Key intermediates include seco-DUBA (inactive prodrug) and the fully assembled linker-drug (LD) complex. Critical steps include optimizing reaction conditions (e.g., pH, temperature) for amide bond formation and purification via hydrophobic interaction chromatography (HIC) to isolate species with defined drug-to-antibody ratios (DARs) .

Q. What preclinical models validate the efficacy of Vc-seco-DUBA-based ADCs?

In HER2-positive xenograft models, SYD985 (trastuzumab-vc-seco-DUBA) demonstrated tumor regression and bystander activity. Experimental designs typically involve:

  • In vitro : Co-culture assays with HER2-high and HER2-low cells to quantify bystander killing.
  • In vivo : Dosing regimens comparing SYD985 to controls (e.g., T-DM1) with endpoints like tumor volume and survival .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on Vc-seco-DUBA’s bystander effect across preclinical and clinical studies?

Preclinical models show potent bystander activity due to extracellular protease cleavage and toxin permeability. However, clinical translation may be limited by tumor microenvironment heterogeneity or off-target toxicity. Methodological approaches include:

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate intratumoral drug release with efficacy.
  • Multiplexed imaging to map protease activity and toxin distribution in patient biopsies .

Q. What experimental strategies optimize the drug-to-antibody ratio (DAR) in Vc-seco-DUBA-based ADCs?

DAR optimization involves:

  • Linker-drug engineering : Adjusting hydrophobicity to balance conjugation efficiency and aggregation.
  • HIC purification : Isolating DAR2 and DAR4 species for homogeneity.
  • Stability assays : Testing plasma stability to minimize premature toxin release .

Q. How does Vc-seco-DUBA overcome resistance mechanisms observed in other ADCs (e.g., T-DM1)?

Unlike microtubule-targeting agents (e.g., DM1), Vc-seco-DUBA’s DNA alkylation is cell cycle-independent and effective in multidrug-resistant lines. Experimental validation includes:

  • Resistance induction : Long-term exposure of HER2+ cells to T-DM1, followed by SYD985 treatment.
  • Transcriptomic profiling : Identifying downregulated resistance pathways (e.g., ABC transporters) .

Q. What methodologies assess the immunogenic cell death (ICD) potential of Vc-seco-DUBA?

ICD is evaluated via:

  • Calreticulin exposure assays : Flow cytometry to detect surface markers on dying cells.
  • Cytokine profiling : ELISA for ATP, HMGB1, and IFN-γ release.
  • In vivo vaccination models : Injecting syngeneic mice with ADC-treated tumor cells to measure T-cell activation .

Methodological Considerations

Q. How to design dose-escalation studies for Vc-seco-DUBA ADCs while mitigating toxicity?

  • Toxicokinetic monitoring : Measure free toxin levels in plasma to avoid systemic exposure.
  • Biomarker-driven dosing : Correlate tumor protease activity (e.g., cathepsin B) with efficacy.
  • Bystander mitigation : Use tumor-selective linkers or lower DARs in normal tissue .

Q. What analytical techniques characterize Vc-seco-DUBA’s DNA adduct formation?

  • Mass spectrometry : Identify alkylated guanine residues in genomic DNA extracts.
  • Comet assays : Quantify DNA strand breaks in treated cells.
  • Molecular docking : Simulate minor groove binding using Duocarmycin-DNA crystal structures .

Q. How do extracellular proteases influence Vc-seco-DUBA’s efficacy in heterogeneous tumors?

  • Protease activity profiling : Use fluorescent substrates (e.g., FRET peptides) in patient-derived organoids.
  • Dual-targeting ADCs : Combine Vc-seco-DUBA with protease inhibitors to modulate cleavage kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Duocarmazine
Reactant of Route 2
Reactant of Route 2
Duocarmazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.